molecular formula C13H8BrN B064408 2-(4-Bromophenyl)benzonitrile CAS No. 168072-17-1

2-(4-Bromophenyl)benzonitrile

Cat. No. B064408
M. Wt: 258.11 g/mol
InChI Key: ZPMUHWJOMVSGTR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)benzonitrile is an organic compound that is a derivative of benzonitrile . It is a white to light yellow powder or flakes . It is classified as an organic nitrile, which are commonly used solvents and are reacted further for various applications such as the manufacture of polymers and intermediates for pharmaceuticals and other organic chemicals .


Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)benzonitrile can be achieved through various methods. One such method involves the preparation of 2-hydroxybenzonitrile, which comprises reacting hydroxylamine with a 2-hydroxyarylaldehyde . Another method involves the use of reagents and reaction conditions such as CrO3/CH3COOH, SOCl2, L-valine/NaOH, and others .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)benzonitrile is represented by the formula C7H4BrN . The molecular weight of this compound is 182.017 .


Chemical Reactions Analysis

The chemical reactions involving 2-(4-Bromophenyl)benzonitrile can be complex. For instance, it can undergo reactions with hydroxylamine hydrochloride, magnesium sulphate, and p-toluenesulphonic acid to prepare aromatic nitriles . It can also react with various arenes in the presence of a copper salt as a catalyst and nitriles .


Physical And Chemical Properties Analysis

2-(4-Bromophenyl)benzonitrile is a white to light yellow powder or flakes . Its molecular weight is 182.017 . More specific physical and chemical properties were not found in the search results.

Safety And Hazards

While specific safety and hazard information for 2-(4-Bromophenyl)benzonitrile was not found, it is generally recommended to wear personal protective equipment, avoid contact with skin and eyes, and avoid ingestion and inhalation when handling similar compounds . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-(4-bromophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMUHWJOMVSGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362748
Record name 2-(4-bromophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)benzonitrile

CAS RN

168072-17-1
Record name 2-(4-bromophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 2-(4-bromophenyl)benzamide (12.0 g, 0.04345 moles, preparation 60), acetonitrile (120 mL), and triethylamine (9.23 grams, 0.0912 moles) to a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, ice-water bath, and addition funnel. Cool the contents of the 250 mL 3-neck round-bottom flask to 3° C. Add trifluoroacetic anhydride (9.6 grams, 0.0456 moles) to the reaction mixture via the addition funnel over 5 minutes. The reaction mixture warms to 12-15° C. Remove the ice-water bath, and allow the reaction mixture to warm to 20° C. and stir the mixture for 45 minutes. Add additional trifluoroacetic anhydride (0.8 g, 0.0038 moles) and stir the reaction mixture at 22° C. for 75 minutes. Add water (120 mL) and cool the resulting suspension to 3° C. Stir the suspension at 3° C. for 15 minutes. Collect the precipitate by filtration and rinse the filter cake three times with 15 mL of 30% acetonitrile and 70% water. Vacuum (15-25 mm) dry the filter cake at 45° C. to provide the title compound (10.6 g, 0.041 moles) in 94.5% yield. 1H NMR (CDCl3, 500.0 MHz): δ 7.75 (app. d, 1H, J=8); 7.64 (td, 1H, J=1.5, 7.5); 7.61 (app. d, 2H, J=8.5); 7.5-7.4 (m, 4H).
Name
2-(4-bromophenyl)benzamide
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
9.23 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
catalyst
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Yield
94.5%

Synthesis routes and methods II

Procedure details

Combine 2-iodobenzonitrile (9.0 g, 38.5 mmol), 4-bromophenylboronic acid (10.4 g, 51.8 mmol), 2M aqueous sodium carbonate (20 mL) and tetrakis(triphenylphosphine)-palladium(0) (4.5 g, 3.9 mmol) in 300 mL of dioxane and heat to 80° C. under nitrogen with stirring. After 3 hours cool to room temperature and dilute with 900 mL of ethyl acetate. Wash with water (2×50 mL), brine (1×50 mL) and dry over sodium sulfate. Filter and evaporate to a yellow solid. Chromatograph on silica gel two times, eluting with a gradient of 100% toluene to 1/9 ethyl acetate/toluene to give the title compound as a tan solid, 5.42 g (55%). MS (FAB)=257 (M+); HPLC analysis is 95%.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step Two

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